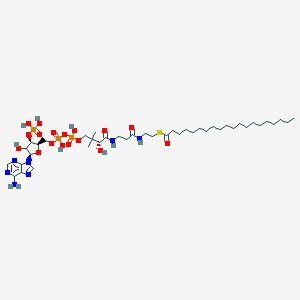![molecular formula C10H8N2S2 B100486 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole CAS No. 17281-27-5](/img/structure/B100486.png)
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C12H8N2S2. It has been widely studied for its potential applications in various fields, including material science, medicinal chemistry, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the body, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a variety of reactions to produce complex organic molecules. However, one of the main limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety precautions when handling and using this compound in lab experiments.
Future Directions
There are many potential future directions for research on 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interaction with specific targets in the body.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods for the production of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole and its derivatives.
4. Investigation of its potential applications in material science, such as the synthesis of novel organic materials with interesting optical and electronic properties.
5. Studies on the toxicity and safety of this compound, and the development of appropriate safety guidelines for its use in lab experiments and potential applications in medicine and industry.
In conclusion, 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action, potential applications, and safety profile.
Synthesis Methods
The synthesis of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole involves the reaction of 2-aminothiophenol with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a versatile reagent for the synthesis of complex organic molecules.
properties
CAS RN |
17281-27-5 |
|---|---|
Product Name |
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
Molecular Formula |
C10H8N2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2,7-dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |
InChI Key |
QOGDFVSCZRZUNU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
synonyms |
Benzo[1,2-d:4,3-d]bisthiazole, 2,7-dimethyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)




